molecular formula C14H19ClN2O2 B1415214 1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride CAS No. 2108375-87-5

1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

Cat. No.: B1415214
CAS No.: 2108375-87-5
M. Wt: 282.76 g/mol
InChI Key: WSUSVPHTHCNLFA-UHFFFAOYSA-N
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Description

1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique hexahydropyrrolo[3,4-d][1,3]oxazine ring system, which is fused with a benzyl group and a methyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride typically involves multiple steps:

    Formation of the Hexahydropyrrolo[3,4-d][1,3]oxazine Ring: This step usually starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include aldehydes, amines, and ketones, which undergo condensation reactions to form the oxazine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxazine ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like alkyl halides or nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms of the oxazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and infections.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It serves as a building block for the synthesis of novel polymers and materials with unique properties.

    Pharmacology: Research focuses on its bioavailability, metabolic pathways, and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating receptor functions. Pathways involved may include neurotransmitter modulation and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one
  • 1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one acetate
  • 1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one sulfate

Uniqueness

1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for aqueous-based applications and formulations compared to its non-salt counterparts. Additionally, the specific arrangement of the benzyl and methyl groups contributes to its distinct pharmacological and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-benzyl-7a-methyl-4a,5,6,7-tetrahydro-4H-pyrrolo[3,4-d][1,3]oxazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14-10-15-7-12(14)9-18-13(17)16(14)8-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUSVPHTHCNLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1COC(=O)N2CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 2
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 3
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 4
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 5
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 6
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

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